Cas no 936901-75-6 (cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol)

Technical Introduction: cis-3-(8-Amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol is a structurally unique heterocyclic compound featuring an imidazopyrazine core with an amino and bromo substitution, coupled with a methyl-cyclobutanol moiety. This configuration imparts distinct reactivity and potential as an intermediate in medicinal chemistry, particularly for targeted drug discovery. The presence of both amino and bromo groups offers versatile functionalization sites, enabling selective cross-coupling or nucleophilic substitution reactions. The cis-cyclobutanol ring enhances stereochemical control, which may be advantageous in designing bioactive molecules with optimized binding properties. Its well-defined structure and synthetic utility make it valuable for developing kinase inhibitors or other therapeutic agents requiring precise molecular architecture.
cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol structure
936901-75-6 structure
Product name:cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
CAS No:936901-75-6
MF:C11H13BrN4O
Molecular Weight:297.151120901108
CID:844609
PubChem ID:53328623

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol 化学的及び物理的性質

名前と識別子

    • Cyclobutanol, 3-(8-aMino-1-broMoiMidazo[1,5-a]pyrazin-3-yl)-1-Methyl-, cis-
    • 3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutan-1-ol
    • 3-(8-AMINO-1-BROMO-IMIDAZO[1,5-A]PYRAZIN-3-YL)-1-METHYL-CYCLOBUTANOL
    • CIS-3-(8-AMINO-1-BROMO-IMIDAZO[1,5-A]PYRAZIN-3-YL)-1-METHYLCYCLOBUTANOL
    • cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol (ACI)
    • 8-Amino-1-bromo-3-(cis-3-hydroxy-3-methylcyclobutyl)imidazo[3,4-a]pyrazine
    • cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
    • 936901-75-6
    • SB17811
    • DTXSID40693450
    • cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
    • SCHEMBL15291420
    • ADYHPYNMZMANBW-UHFFFAOYSA-N
    • 3-(8-AMINO-1-BROMOIMIDAZO[1,5-A]PYRAZIN-3-YL)-1-METHYLCYCLOBUTANOL
    • (1s,3r)-3-{8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl}-1-methylcyclobutan-1-ol
    • SCHEMBL527958
    • (1S,3S)-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
    • F50059
    • SCHEMBL527959
    • 1447607-56-8
    • MDL: MFCD26793847
    • インチ: 1S/C11H13BrN4O/c1-11(17)4-6(5-11)10-15-8(12)7-9(13)14-2-3-16(7)10/h2-3,6,17H,4-5H2,1H3,(H2,13,14)/t6-,11+
    • InChIKey: ADYHPYNMZMANBW-JCJUMFQOSA-N
    • SMILES: BrC1=C2C(=NC=CN2C([C@@H]2C[C@@](O)(C)C2)=N1)N

計算された属性

  • 精确分子量: 296.02700
  • 同位素质量: 296.027
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.6
  • トポロジー分子極性表面積: 76.4A^2

じっけんとくせい

  • PSA: 77.17000
  • LogP: 1.63250

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Security Information

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM168314-1g
cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
936901-75-6 95%
1g
$314 2024-07-19
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FC12198-5g
(1s,3s)-3-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
936901-75-6 95%
5g
$3000 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7311-1g
cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
936901-75-6 95%
1g
¥2074.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7311-100mg
cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
936901-75-6 95%
100mg
¥619.0 2024-04-16
Crysdot LLC
CD11009382-1g
cis-3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol
936901-75-6 95+%
1g
$990 2024-07-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7311-100.0mg
cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
936901-75-6 95%
100.0mg
¥567.0000 2024-08-02
Aaron
AR00H3DX-100mg
Cyclobutanol, 3-(8-aMino-1-broMoiMidazo[1,5-a]pyrazin-3-yl)-1-Methyl-, cis-
936901-75-6 97%
100mg
$514.00 2024-07-18
Aaron
AR00H3DX-250mg
Cyclobutanol, 3-(8-aMino-1-broMoiMidazo[1,5-a]pyrazin-3-yl)-1-Methyl-, cis-
936901-75-6 97%
250mg
$733.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7311-1G
cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
936901-75-6 95%
1g
¥ 1,900.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7311-250mg
cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
936901-75-6 95%
250mg
¥828.0 2024-04-16

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: (±)-2-Butanol ,  Water ;  90 °C
Reference
Discovery of potent, selective and orally bioavailable imidazo[1,5-a]pyrazine derived ACK1 inhibitors
Jin, Meizhong; Wang, Jing; Kleinberg, Andrew; Kadalbajoo, Mridula; Siu, Kam W.; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(4), 979-984

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  16 h, 90 °C
Reference
Discovery of Novel Insulin-Like Growth Factor-1 Receptor Inhibitors with Unique Time-Dependent Binding Kinetics
Jin, Meizhong; Petronella, Brenda A.; Cooke, Andy; Kadalbajoo, Mridula; Siu, Kam W.; et al, ACS Medicinal Chemistry Letters, 2013, 4(7), 627-631

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C
Reference
Imidazo[1,5-a]pyrazin-8-amine in combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Isopropanol ;  overnight, 90 °C
Reference
Preparation of 8-aminoimidazo[3,4-a]pyrazine as Btk protein kinase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Isopropanol ,  Water ;  18 h, 75 - 85 °C
Reference
Method for preparation of OSI-906 via palladium-catalyzed coupling of cis-3-(8-amino-1-halo-imidazo[1,5-a]pyrazin-3-yl)-1-methylcyclobutanol and 2-phenyl-7-alkoxyboroquinoline
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C
Reference
Preparation of substituted imidazopyrazines and related compounds as mTOR inhibitors
, United States, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C; 90 °C → rt
Reference
Substituted imidazopyrazines and imidazotriazines as ACK1 inhibitors and their preparation
, United States, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: (±)-2-Butanol ,  Water ;  15 h, 90 °C
Reference
Preparation of imidazo[1,5-a]pyrazin-8-amine for use in combination therapy of cancers and cancer metastasis
, World Intellectual Property Organization, , ,

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Raw materials

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol Preparation Products

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol 関連文献

cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanolに関する追加情報

Introduction to cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-75-6)

Cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-75-6) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.

The chemical structure of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol is noteworthy for its intricate arrangement of functional groups. The molecule consists of a cyclobutanol ring substituted with a methyl group and an imidazo[1,5-a]pyrazine moiety. The presence of the bromine atom and the amino group on the imidazo[1,5-a]pyrazine ring adds to the compound's complexity and potential reactivity. These structural features contribute to its unique pharmacological profile and make it an interesting target for drug development.

The synthesis of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol has been explored through various synthetic routes. One common approach involves the reaction of a cyclobutanol derivative with an appropriately substituted imidazo[1,5-a]pyrazine intermediate. Recent studies have focused on optimizing these synthetic methods to improve yield and purity, as well as to reduce the environmental impact of the synthesis process. For instance, a green chemistry approach using catalytic systems has shown promising results in enhancing the efficiency and sustainability of the synthesis.

The biological properties of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol have been extensively investigated in both in vitro and in vivo models. Research has demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. Specifically, it has shown significant efficacy in inhibiting the growth of breast cancer cells and colon cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis.

In addition to its antiproliferative effects, cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol has also been studied for its potential as an antiviral agent. Preliminary studies have indicated that it can inhibit the replication of certain viruses, including influenza virus and herpes simplex virus. The exact mechanism by which it exerts these antiviral effects is still under investigation but is thought to involve interference with viral entry or replication processes.

Recent advancements in computational chemistry have further enhanced our understanding of the molecular interactions and binding affinities of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol. Molecular docking studies have provided insights into how this compound interacts with specific protein targets, such as kinases and viral enzymes. These computational models have been instrumental in guiding the design of more potent analogs with improved pharmacological properties.

Clinical trials are currently underway to evaluate the safety and efficacy of cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol in treating various diseases. Early-phase clinical trials have shown promising results in terms of safety profiles and preliminary efficacy data. However, further research is needed to fully understand its therapeutic potential and to optimize dosing regimens for different patient populations.

In conclusion, cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol (CAS No. 936901-75-6) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in drug discovery and development.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:936901-75-6)cis-3-(8-amino-1-bromo-imidazo[1,5-a]pyrazin-3-yl)-1-methyl-cyclobutanol
A1094860
Purity:99%/99%
はかる:500.0mg/1.0g
Price ($):159.0/238.0